molecular formula C17H24N2O3 B4095757 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione

3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B4095757
M. Wt: 304.4 g/mol
InChI Key: LNWUAMKUIXKOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure. This compound is characterized by the presence of a phenoxy group attached to a butyl chain, which is further connected to an imidazolidine-2,4-dione core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the alkylation of 2,4-dimethylphenol with a suitable butylating agent under basic conditions to form the intermediate 4-(2,4-dimethylphenoxy)butyl compound. This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The imidazolidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the imidazolidine ring.

Scientific Research Applications

3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Shares the phenoxy group but differs in the alkyl substituents.

    5,5-Dimethylhydantoin: Similar imidazolidine ring but lacks the phenoxy group.

Uniqueness

3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to the combination of its phenoxy and imidazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[4-(2,4-dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12-7-8-14(13(2)11-12)22-10-6-5-9-19-15(20)17(3,4)18-16(19)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWUAMKUIXKOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.